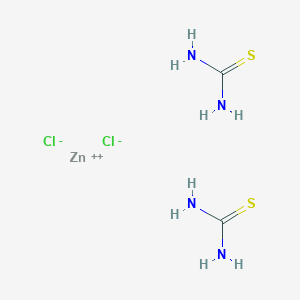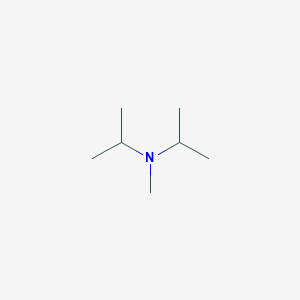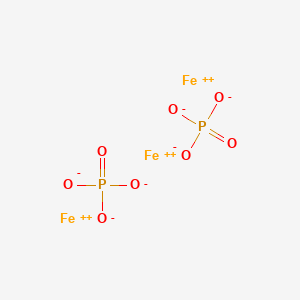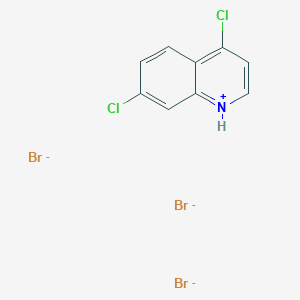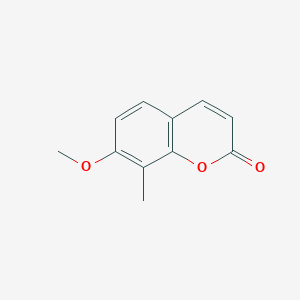
7-Methoxy-8-methyl-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-8-methyl-chromen-2-one, commonly known as coumarin, is a naturally occurring compound found in many plants, including cinnamon, tonka beans, and sweet clover. Coumarin has a unique chemical structure that makes it useful in various scientific research applications.
Mécanisme D'action
Coumarin exerts its effects by inhibiting the activity of various enzymes, including cytochrome P450, which is involved in the metabolism of many drugs. Coumarin also has antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Coumarin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties. Coumarin has also been shown to have neuroprotective effects and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages for lab experiments, including its low toxicity, ease of synthesis, and availability. However, coumarin has some limitations, including its low solubility in water and its potential to form complexes with other compounds, which can affect its activity.
Orientations Futures
There are several future directions for research on coumarin, including its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Other future directions include the development of new synthetic methods for coumarin and the identification of new coumarin derivatives with improved therapeutic properties.
Conclusion:
In conclusion, coumarin is a naturally occurring compound with a unique chemical structure that makes it useful in various scientific research applications. Coumarin has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties. Coumarin has several advantages for lab experiments, including its low toxicity, ease of synthesis, and availability. There are several future directions for research on coumarin, including its potential use as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
Coumarin can be synthesized in various ways, including the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with a beta-ketoester in the presence of a catalyst. Another method is the Perkin reaction, which involves the reaction of salicylaldehyde with an acid anhydride in the presence of an alkali catalyst. Coumarin can also be synthesized by reacting o-hydroxyacetophenone with an aldehyde in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Coumarin has been used in various scientific research applications, including as a fluorescent probe for protein binding studies, as a photosensitizer for photodynamic therapy, and as an anticoagulant. Coumarin has also been used in the development of new drugs for the treatment of cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
7-methoxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-9(13-2)5-3-8-4-6-10(12)14-11(7)8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTKIMBTXIYGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459040 |
Source


|
| Record name | 7-methoxy-8-methyl-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-8-methyl-chromen-2-one | |
CAS RN |
14002-94-9 |
Source


|
| Record name | 7-methoxy-8-methyl-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

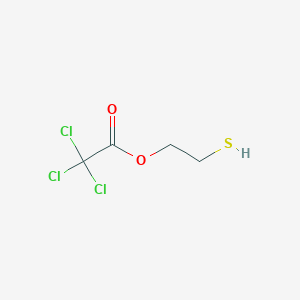
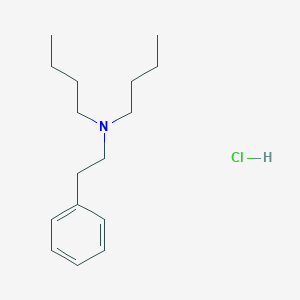
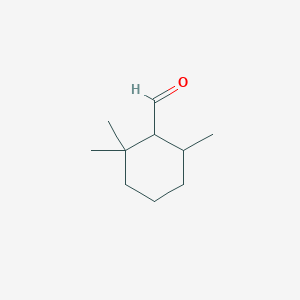
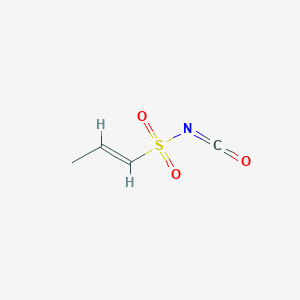
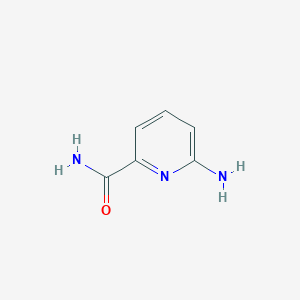
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
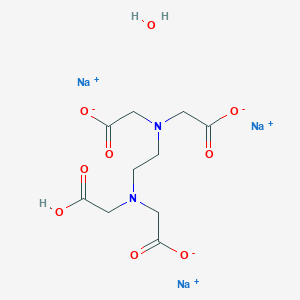
![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)
